

# azithromycin hydrate solubility profile in different solvents

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## Compound of Interest

Compound Name: Azithromycin hydrate

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## An In-depth Technical Guide to the Solubility Profile of **Azithromycin Hydrate**

For researchers, scientists, and drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) like **azithromycin hydrate** is fundamental to formulation development, bioavailability enhancement, and manufacturing process design. Azithromycin, a macrolide antibiotic, can exist in different hydrated forms, primarily as a monohydrate and a dihydrate, which influences its physicochemical properties, including solubility.<sup>[1]</sup> This guide provides a comprehensive overview of the solubility of **azithromycin hydrate** in various solvents, details the experimental protocols for its determination, and presents the data in a clear, comparative format.

## Core Concept: Solubility of Azithromycin Hydrate

Azithromycin is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.<sup>[2][3]</sup> Its poor aqueous solubility can be a limiting factor for oral absorption and bioavailability.<sup>[2][4]</sup> The solubility of azithromycin is not only dependent on the solvent but also on the specific hydrate form, temperature, and pH of the medium.<sup>[1][5][6]</sup>

## Quantitative Solubility Data

The solubility of **azithromycin hydrate** has been investigated in a range of organic solvents and aqueous systems. The following tables summarize the quantitative data available from various studies.

## Table 1: Solubility of Azithromycin Monohydrate in Pure Organic Solvents

The following data represents the mole fraction solubility (x) of azithromycin monohydrate at various temperatures.

Temperature (K)	Ethanol	Propan-2-ol	Butan-1-ol	Ethyl Ethanoate	2-Propanone
278.15	0.00342	0.00215	0.00168	0.00456	0.00398
283.15	0.00418	0.00263	0.00206	0.00558	0.00487
288.15	0.00508	0.00321	0.00252	0.00683	0.00596
293.15	0.00618	0.00391	0.00308	0.00836	0.00730
298.15	0.00752	0.00476	0.00376	0.01024	0.00894
303.15	0.00915	0.00580	0.00459	0.01254	0.01095
308.15	0.01114	0.00706	0.00561	0.01535	0.01341
313.15	0.01356	0.00860	0.00685	0.01879	0.01642
318.15	0.01650	0.01047	0.00837	0.02299	0.02010
323.15	0.02008	0.01274	0.01022	0.02812	0.02460

Data sourced from Wang et al. (2012).[\[5\]](#)[\[7\]](#)

At a constant temperature, the solubility of azithromycin monohydrate was found to be highest in ethyl ethanoate, followed by 2-propanone, ethanol, propan-2-ol, and butan-1-ol.[\[5\]](#) The dissolution process in these solvents is reported to be endothermic and spontaneous.[\[5\]](#)

## Table 2: Solubility of Azithromycin (Unspecified/Dihydrate Form) in Common Solvents

This table provides a summary of solubility data from various sources, which may refer to different hydrate forms.

Solvent	Solubility	Approximate Temperature
Dimethyl Sulfoxide (DMSO)	~5 mg/mL	Not Specified
Dimethyl Sulfoxide (DMSO)	100 mg/mL (127.38 mM)	25°C
Ethanol	~16 mg/mL	Not Specified
Ethanol	100 mg/mL (127.38 mM)	25°C
Dimethylformamide (DMF)	~16 mg/mL	Not Specified
Propylene Glycol	Highest among tested non-volatile solvents	Not Specified
Water	Insoluble / Sparingly Soluble	Not Specified
Water	10 mg/mL (12.73 mM)	25°C
Water (Aqueous Solubility)	1.1 mg/mL	Room Temperature
1:1 Ethanol:PBS (pH 7.2)	~0.50 mg/mL	Not Specified
0.1 M Phosphate Buffer (pH 8.0)	8 mg/mL	Not Specified

Data compiled from multiple sources.[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

It is important to note that solubility can vary between the monohydrate and dihydrate forms. However, one study suggested that the monohydrate may convert to the dihydrate during solubility studies, resulting in no significant difference in the equilibrium solubility between the two forms.[\[1\]](#)

## Experimental Protocols

The determination of **azithromycin hydrate** solubility involves precise and well-controlled experimental procedures. The most common methods cited in the literature are detailed below.

### Isothermal Shake-Flask Method

This is a conventional method for determining equilibrium solubility.

- Principle: An excess amount of the solid drug is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved drug in the supernatant is then determined.
- Apparatus:
  - Constant temperature water bath with a shaker.
  - Vials or flasks for the slurry.
  - Centrifuge or filtration apparatus (e.g., syringe filters).
  - Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer).
- Procedure:
  - Add an excess of **azithromycin hydrate** to a series of vials containing the different solvents to be tested.
  - Seal the vials to prevent solvent evaporation.
  - Place the vials in a shaker bath maintained at a constant temperature (e.g., 298.15 K).
  - Agitate the samples for a predetermined time (e.g., 48-72 hours) sufficient to reach equilibrium.
  - After reaching equilibrium, stop the agitation and allow the solid to settle.
  - Withdraw an aliquot of the supernatant and immediately filter it to remove any undissolved solid particles.
  - Dilute the filtrate with a suitable solvent.
  - Analyze the concentration of azithromycin in the diluted filtrate using a validated analytical method like HPLC or UV-Vis spectrophotometry at a specific wavelength (e.g., 215 nm).<sup>[3]</sup>  
<sup>[4]</sup>

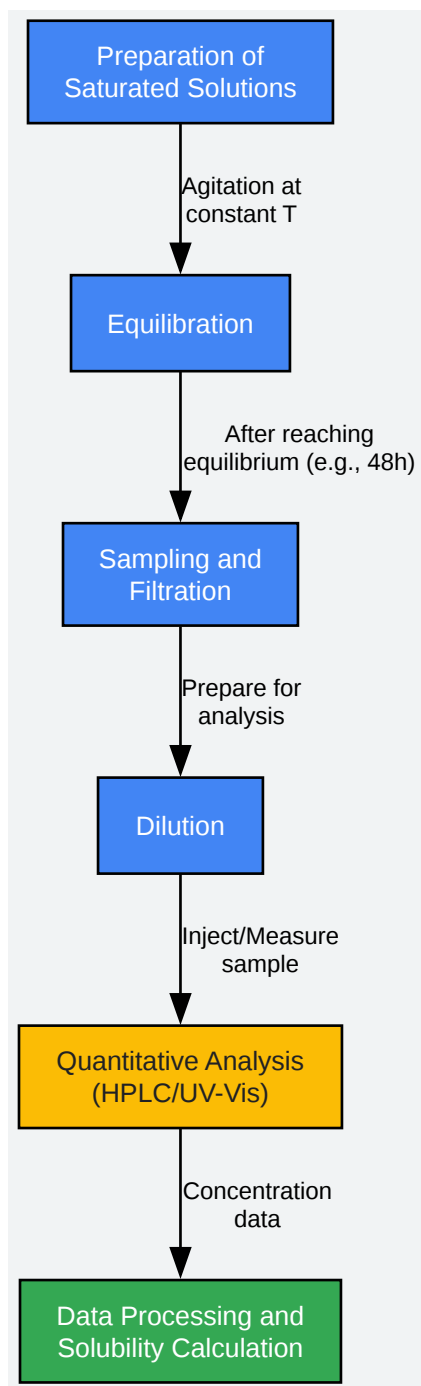
## Synthetic (Polythermal) Method

This method involves determining the temperature at which a solid-liquid mixture of known composition becomes a clear solution upon heating.

- Principle: A mixture of the solute and solvent of a known composition is heated slowly until all the solid dissolves. The temperature at which the last solid particle disappears is recorded as the equilibrium temperature for that specific concentration.
- Apparatus:
  - Jacketed glass vessel (crystallizer) with a temperature control system (e.g., circulating water bath).<sup>[5]</sup>
  - Precision thermometer.
  - Magnetic stirrer.
- Procedure:
  - A precisely weighed amount of **azithromycin hydrate** and solvent are added to the jacketed crystallizer.
  - The mixture is continuously stirred.
  - The temperature of the system is gradually increased at a controlled rate.
  - The mixture is visually observed, and the temperature at which the solution becomes clear (i.e., all solid has dissolved) is recorded.
  - This temperature corresponds to the solubility of the initial composition. The experiment is repeated for different compositions to generate a solubility curve over a range of temperatures.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the determination of **azithromycin hydrate** solubility using the isothermal shake-flask method.



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